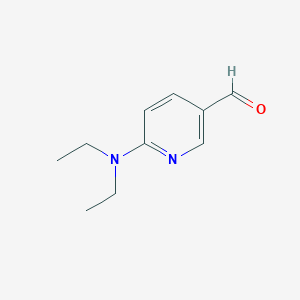

6-(Diethylamino)pyridine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(diethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCISUIMHLSRKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383430 | |

| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578726-67-7 | |

| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Diethylamino)pyridine-3-carbaldehyde, identified by its CAS number 578726-67-7 , is a substituted pyridinaldehyde that has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating diethylamino group and the electron-withdrawing aldehyde functionality on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most importantly, its application in the design and discovery of novel therapeutic agents, with a particular focus on kinase inhibitors. The narrative is grounded in established chemical principles and supported by peer-reviewed literature and patents, offering both theoretical understanding and practical insights for its utilization in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an aldehyde at the 3-position and a diethylamino group at the 6-position of the pyridine ring, as in this compound, creates a molecule with distinct reactivity and potential for targeted drug design. The electron-donating nature of the diethylamino group enhances the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Conversely, the aldehyde group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse compound libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a lead compound is fundamental to its successful application in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 578726-67-7 | Sigma-Aldrich |

| Molecular Formula | C10H14N2O | Sigma-Aldrich |

| Molecular Weight | 178.23 g/mol | Sigma-Aldrich |

| Appearance | Solid or semi-solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |

Spectroscopic Data Interpretation

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the opposing electronic effects of the substituents. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The diethylamino group would exhibit a quartet and a triplet corresponding to the ethyl protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the aldehydic carbon (around 190 ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Methodologies: A Senior Scientist's Perspective

The synthesis of this compound can be approached through several strategic routes, leveraging established pyridine chemistry. The choice of a particular synthetic pathway in a drug discovery campaign is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. A common and logical approach involves the introduction of the diethylamino group onto a pre-functionalized pyridine ring, followed by the formation or unmasking of the aldehyde functionality.

A plausible and efficient synthetic strategy would be the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a pyridine-3-carbaldehyde precursor with diethylamine.

An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Diethylamino)pyridine-3-carbaldehyde, a substituted nicotinaldehyde, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a pyridine core functionalized with a reactive aldehyde group and an electron-donating diethylamino moiety, makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and an exploration of its current and potential applications in drug discovery and organic synthesis.

Introduction: The Versatility of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design.[1] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (also known as 6-(diethylamino)nicotinaldehyde) exemplifies this principle, combining the versatile reactivity of an aldehyde with the electronic influence of a diethylamino group. This unique combination opens avenues for its use in multicomponent reactions and as a key intermediate in the synthesis of targeted therapeutic agents.

Physicochemical Properties and Molecular Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of this compound is determined to be C₁₀H₁₄N₂O. This composition leads to a precise molecular weight, which is a critical parameter for both synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | Calculation |

| Molecular Weight | 178.24 g/mol | [2] |

| CAS Number | 578726-67-7 | [2] |

| IUPAC Name | This compound | IUPAC |

| Synonym | 6-(Diethylamino)nicotinaldehyde | [2] |

Structural Elucidation and Spectroscopic Data

-

¹H NMR: The spectrum would exhibit signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm), aromatic protons on the pyridine ring (with shifts influenced by the electron-donating diethylamino group), and the ethyl protons of the diethylamino group (typically a quartet and a triplet).

-

¹³C NMR: The spectrum would show a resonance for the carbonyl carbon of the aldehyde (around 190 ppm), as well as distinct signals for the carbons of the pyridine ring and the diethylamino group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This method leverages the reactivity of a halogenated pyridine precursor with diethylamine.

Underlying Principles of Nucleophilic Aromatic Substitution

The SNAᵣ reaction is a fundamental transformation in organic chemistry for the functionalization of aromatic rings.[4] In this case, the electron-deficient pyridine ring, further activated by the electron-withdrawing aldehyde group, is susceptible to attack by a nucleophile. The chlorine atom at the 6-position of 6-chloronicotinaldehyde serves as a good leaving group, facilitating the substitution by diethylamine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

6-Chloronicotinaldehyde

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-chloronicotinaldehyde (1.0 equivalent) in acetonitrile.

-

Addition of Reagents: To the stirred solution, add diethylamine (1.5 equivalents) followed by triethylamine (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Applications in Research and Drug Development

The strategic placement of the aldehyde and diethylamino groups on the pyridine ring makes this compound a versatile intermediate in the synthesis of a variety of target molecules.

Precursor for Bioactive Molecules

The aldehyde functionality serves as a handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce further amine-containing substituents.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Aldol and Related Condensations: To build more complex carbon skeletons.

These reactions allow for the incorporation of the 6-(diethylamino)pyridine moiety into larger molecules with potential therapeutic applications. Substituted pyridines are known to exhibit a wide range of biological activities, and this compound serves as a key starting material for exploring novel chemical space in drug discovery programs.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions. The use of this compound in such reactions can rapidly generate libraries of diverse compounds for high-throughput screening in the search for new drug candidates.

Caption: Application in multicomponent reactions for drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the reactivity of its aldehyde functional group, provides a reliable platform for the creation of novel and complex molecules. As the demand for new therapeutic agents continues to grow, the utility of such well-defined building blocks will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for researchers and drug development professionals.

References

- 1. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 2. 6-(DIMETHYLAMINO)NICOTINALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound. Due to the limited availability of published experimental data for this specific compound, this guide leverages information on closely related analogs to propose a robust synthetic strategy and predict physicochemical properties.

Chemical Structure and Properties

This compound, also known as 6-(diethylamino)nicotinaldehyde, is a substituted pyridine derivative. The presence of a diethylamino group at the 6-position and a carbaldehyde (formyl) group at the 3-position makes it a potentially valuable intermediate in the synthesis of various biologically active molecules. The electron-donating diethylamino group is expected to influence the chemical reactivity of the pyridine ring and the aldehyde functionality.

Chemical Structure:

An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of the heterocyclic compound 6-(Diethylamino)pyridine-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Physical and Chemical Properties

This compound, also known as 6-(diethylamino)nicotinaldehyde, is an aromatic aldehyde derivative of pyridine. While comprehensive experimental data for this specific compound is not widely available in public literature, its fundamental properties can be summarized. Further experimental determination is recommended for precise characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.24 g/mol | [1] |

| CAS Number | 578726-67-7 | [1] |

| Appearance | Yellow to pale yellow solid | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Solubility | Not Available | [2] |

| Purity | >97% | [1] |

For comparison, related compounds such as 6-(dimethylamino)nicotinaldehyde has a reported melting point of 57-59°C[3]. The physical state of this compound is noted as a solid[2].

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in published literature. However, general synthetic routes for pyridine-3-carbaldehydes can be adapted. One common approach involves the oxidation of the corresponding alcohol, 6-(diethylamino)pyridin-3-yl)methanol. Another potential method is the reduction of a corresponding nitrile or ester derivative.

A general procedure for the synthesis of pyridine aldehydes involves the vapor phase interaction of a cyanopyridine with water and formic acid in the presence of a catalyst[4]. For instance, 3-pyridine aldehyde has been successfully synthesized by passing a gaseous mixture of 3-cyanopyridine, water, and formic acid over a thoria-alumina catalyst at approximately 425°C[4].

General Experimental Protocol for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of an organic compound like this compound.

Melting Point Determination: [5][6][7]

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature range from which the substance begins to melt until it is completely liquid is recorded.

Boiling Point Determination (for liquids): [5]

-

The liquid is placed in a distillation flask.

-

The flask is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

-

A small, measured amount of the solute (this compound) is added to a test tube.

-

A measured volume of a specific solvent (e.g., water, ethanol, hexane) is added.

-

The mixture is agitated, and the degree to which the solute dissolves is observed and recorded. This can be done at various temperatures to determine the temperature-solubility profile.

Potential Applications and Biological Significance

While specific biological activities for this compound are not well-documented, the pyridine-carboxaldehyde scaffold is of significant interest in medicinal chemistry. For example, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antitumor activity[10]. Specifically, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown considerable efficacy against L1210 leukemia in mice[10]. The interaction of pyridine-2-carbaldehyde thiosemicarbazone copper(II) complexes with DNA has also been studied, indicating their potential as groove binders and external binders to DNA[11].

Furthermore, derivatives of pyridine aldehydes are involved in biological pathways. For instance, an NAD-specific 6-hydroxy-3-succinoyl-semialdehyde-pyridine dehydrogenase has been identified in the nicotine-degrading pathway of Agrobacterium tumefaciens[12][13]. This enzyme catalyzes the oxidation of a pyridine aldehyde derivative, highlighting the role of such compounds in microbial metabolism.

The chemical reactivity of the aldehyde group allows this compound to be a versatile intermediate in the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems with potential biological activities.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

References

- 1. keyorganics.net [keyorganics.net]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 6-(DIMETHYLAMINO)NICOTINALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. docsity.com [docsity.com]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Diethylamino)pyridine-3-carbaldehyde. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties based on its structure and provides a detailed experimental protocol for researchers to determine its solubility in various solvents. Understanding the solubility of this compound is a critical first step for its application in chemical synthesis, drug discovery, and formulation development.

Physicochemical Profile

While specific experimental data is limited, a profile of this compound can be assembled from supplier information and comparison with structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | Supplier Data |

| Molecular Weight | 178.23 g/mol | Supplier Data |

| Appearance | Solid (predicted) | Supplier Data |

Table 2: Comparison with Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Differences | Predicted Solubility Impact |

| 4-(Dimethylamino)pyridine-3-carbaldehyde | 150.18 | Dimethylamino vs. Diethylamino group | The larger diethyl groups may slightly decrease aqueous solubility due to increased hydrophobicity. |

| Pyridine-3-carbaldehyde | 107.11 | Lacks the diethylamino substituent | The absence of the electron-donating and relatively nonpolar diethylamino group suggests pyridine-3-carbaldehyde has different polarity and solubility.[1] |

| 6-(Diethylamino)pyridine-3-carboxylic acid | 194.23 | Carboxylic acid instead of an aldehyde | The carboxylic acid group can be deprotonated to form a salt, significantly increasing aqueous solubility at higher pH.[2] |

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The structure of this compound contains several features that will influence its solubility:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes some degree of polarity.

-

Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Diethylamino Group (-N(CH₂CH₃)₂): A tertiary amine that is also a polar group and can act as a hydrogen bond acceptor. The ethyl groups, however, add nonpolar character to the molecule.

Based on these features, a qualitative prediction of solubility can be made:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, suggesting potential solubility. However, the nonpolar ethyl groups and the aromatic ring may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The overall polarity of the molecule should favor solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of multiple polar functional groups will likely limit its solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a common technique for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Scintillation vials or small test tubes with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. For fine suspensions, centrifuge the vials to facilitate separation.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Conclusion

References

Spectral Data Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 6-(Diethylamino)pyridine-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous structures and fundamental principles of spectroscopic analysis. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, such as 6-(dimethylamino)pyridine-3-carbaldehyde and other substituted pyridine-3-carbaldehydes.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5 | d | 1H | Pyridine H-2 |

| ~7.8 | dd | 1H | Pyridine H-4 |

| ~6.5 | d | 1H | Pyridine H-5 |

| ~3.5 | q | 4H | Methylene protons (-CH₂-CH₃) |

| ~1.2 | t | 6H | Methyl protons (-CH₂-CH₃) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~160 | Pyridine C-6 |

| ~155 | Pyridine C-2 |

| ~138 | Pyridine C-4 |

| ~125 | Pyridine C-3 |

| ~105 | Pyridine C-5 |

| ~45 | Methylene carbon (-CH₂) |

| ~13 | Methyl carbon (-CH₃) |

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium-Strong | Aliphatic C-H stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1570 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1250 | Strong | C-N stretching of the diethylamino group |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 163 | [M-CH₃]⁺ |

| 149 | [M-C₂H₅]⁺ |

| 121 | [M-C₂H₅ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns between neighboring protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate these bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the neutral fragments that have been lost.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-Depth Technical Guide to the Synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridine Aldehydes

Pyridine-3-carbaldehyde and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of the aldehyde group provides a versatile handle for further chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The introduction of a dialkylamino group at the 6-position, as in 6-(diethylamino)pyridine-3-carbaldehyde, significantly modulates the electronic properties of the pyridine ring, enhancing its electron density and influencing its reactivity and biological interactions. This substitution pattern is of particular interest in the development of novel kinase inhibitors, central nervous system agents, and other therapeutic candidates.

This guide will explore the most promising avenues for the synthesis of this compound, providing a detailed, scientifically grounded framework for its preparation in a laboratory setting.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two powerful and well-established formylation methods: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation. The choice between these routes will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

The Vilsmeier-Haack Reaction: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]

2.1.1. Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-donating diethylamino group at the 2-position of the starting material, 2-(diethylamino)pyridine, activates the pyridine ring towards electrophilic attack. The electrophilic Vilsmeier reagent then attacks the electron-rich pyridine ring, leading to the formation of a σ-complex. Subsequent elimination of a proton and hydrolysis of the resulting iminium salt affords the desired aldehyde.

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 2-(diethylamino)pyridine.

2.1.2. Regioselectivity Considerations

The diethylamino group is a powerful ortho, para-director. In the context of a 2-substituted pyridine, this translates to preferential substitution at the 3- and 5-positions. The electronic and steric environment of the pyridine ring will dictate the final regiochemical outcome. While both the 3- and 5-positions are electronically activated, the steric bulk of the diethylamino group may influence the approach of the Vilsmeier reagent. A comprehensive analysis of the product mixture would be necessary to determine the precise ratio of the 3- and 5-formylated isomers.

2.1.3. Proposed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a proposed protocol based on general procedures and requires experimental validation.

| Parameter | Value/Description |

| Starting Material | 2-(Diethylamino)pyridine |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to 90 °C |

| Reaction Time | 2-6 hours |

| Work-up | Aqueous sodium acetate or sodium hydroxide solution |

Step-by-Step Methodology:

-

To a stirred solution of N,N-dimethylformamide (10 equivalents) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (3 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add 2-(diethylamino)pyridine (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Directed ortho-Lithiation: A Regiospecific Approach

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.

2.2.1. Mechanism and Rationale

In the case of 2-(diethylamino)pyridine, the diethylamino group can act as a DMG. The nitrogen atom's lone pair of electrons can coordinate to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination brings the highly basic alkyl group of the organolithium in close proximity to the C-3 proton of the pyridine ring, leading to its selective abstraction and the formation of a 3-lithiated pyridine intermediate. This intermediate can then be trapped by an electrophile, in this case, a formylating agent like DMF, to yield the desired 3-carbaldehyde.

Diagram 2: Directed ortho-Lithiation Workflow

Caption: The directed ortho-lithiation and formylation of 2-(diethylamino)pyridine.

2.2.2. Critical Experimental Parameters

The success of a directed ortho-lithiation reaction is highly dependent on several factors:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. The choice can influence the rate and efficiency of the lithiation.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent.

-

Temperature: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium to the pyridine ring.

-

Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the lithiation process.

2.2.3. Proposed Experimental Protocol: Directed ortho-Lithiation

Disclaimer: This is a proposed protocol based on general procedures and requires experimental validation.

| Parameter | Value/Description |

| Starting Material | 2-(Diethylamino)pyridine |

| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) |

| Temperature | -78 °C |

| Reaction Time | 1-3 hours |

| Work-up | Saturated aqueous ammonium chloride solution |

Step-by-Step Methodology:

-

To a solution of 2-(diethylamino)pyridine (1 equivalent) in anhydrous THF under an inert atmosphere at -78 °C, add TMEDA (1.1 equivalents, optional).

-

Slowly add a solution of n-BuLi (1.1 equivalents in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of this compound

3.1. Expected ¹H NMR Spectral Data (in CDCl₃)

-

Aldehyde Proton: A singlet between δ 9.8 and 10.2 ppm.

-

Pyridine Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at C-2 is expected to be a singlet or a doublet with a small coupling constant. The protons at C-4 and C-5 will likely appear as doublets.

-

Diethylamino Protons: A quartet at approximately δ 3.4-3.7 ppm for the methylene (-CH₂-) protons and a triplet at around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.

3.2. Expected ¹³C NMR Spectral Data (in CDCl₃)

-

Aldehyde Carbonyl: A signal in the range of δ 190-195 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the diethylamino group (C-6) will be significantly upfield due to the electron-donating effect.

-

Diethylamino Carbons: A signal for the methylene carbons around δ 40-45 ppm and a signal for the methyl carbons around δ 12-15 ppm.

3.3. Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The exact mass of the molecular ion should be readily observable, corresponding to the molecular formula C₁₀H₁₄N₂O.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Vilsmeier-Haack reaction and directed ortho-lithiation. This guide provides a robust theoretical framework and detailed proposed protocols to aid researchers in the successful preparation of this valuable building block. The key challenge in the Vilsmeier-Haack approach is controlling the regioselectivity, while the directed ortho-lithiation offers a more regiospecific route but requires stringent anhydrous and low-temperature conditions.

Future work in this area should focus on the experimental validation of the proposed protocols, a thorough investigation of the regioselectivity of the Vilsmeier-Haack reaction on 2-(diethylamino)pyridine, and the full spectroscopic characterization of the final product. The availability of a reliable synthetic route to this compound will undoubtedly facilitate the discovery and development of novel molecules with significant potential in medicine and materials science.

References

6-(Diethylamino)pyridine-3-carbaldehyde synthesis precursors

An In-Depth Technical Guide to the Synthesis Precursors of 6-(Diethylamino)pyridine-3-carbaldehyde

Abstract

This compound is a pivotal intermediate in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic diethylamino group and an electrophilic carbaldehyde function on a pyridine scaffold, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive analysis of the primary synthetic precursors and methodologies for its preparation. We delve into three core synthetic strategies: classical Nucleophilic Aromatic Substitution (SNAr), modern Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination), and direct Electrophilic Formylation (Vilsmeier-Haack Reaction). For each pathway, this guide explains the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic route based on precursor availability, scalability, and efficiency.

Introduction to this compound

This compound, also known as 4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative of significant interest. Its utility stems from the dual reactivity conferred by its functional groups. The aldehyde at the 3-position serves as a handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, while the diethylamino group at the 6-position modulates the electronic properties of the pyridine ring and can act as a site for further functionalization or as a key pharmacophore element.

Key Properties:

-

CAS Number: 90006-87-4

-

Molecular Formula: C₈H₁₀N₂O

-

Molecular Weight: 150.18 g/mol

-

Appearance: Typically a solid

The strategic importance of this compound lies in its role as a precursor to more complex heterocyclic systems, finding application in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.

Primary Synthetic Pathways & Core Precursors

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway is often dictated by the availability and cost of the starting materials, the required scale of the synthesis, and tolerance for specific reaction conditions or catalyst systems. We will explore the three most prevalent and logical routes.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach is one of the most direct methods, relying on the displacement of a suitable leaving group from an electron-deficient pyridine ring by an amine nucleophile.

-

Core Precursors: 6-Chloronicotinaldehyde (also known as 6-chloropyridine-3-carbaldehyde)[1] and Diethylamine[2].

Mechanistic Rationale: The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is further amplified by the electron-withdrawing nature of the aldehyde group at the 3-position. Consequently, the carbon atom at the 6-position is highly activated towards nucleophilic attack. Chlorine is an effective leaving group in this context. Diethylamine, a secondary amine, acts as a potent nucleophile, attacking the C6 position to form a Meisenheimer complex intermediate, which then rearomatizes by expelling the chloride ion to yield the final product. This pathway is often favored for its simplicity and the use of relatively inexpensive, readily available reagents.

Experimental Protocol: SNAr Synthesis

-

Reagent Preparation: To a sealed reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.).

-

Solvent & Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to act as a scavenger for the HCl generated in situ.

-

Nucleophile Addition: Add diethylamine (2.0-3.0 eq.). Using an excess of the amine can help drive the reaction to completion and can also serve as the base in some cases.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful, modern synthetic method for forming carbon-nitrogen bonds.[3] It offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance.[4]

-

Core Precursors: 6-Halopyridine-3-carbaldehydes (bromo- or chloro- derivatives) and Diethylamine.

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphines).

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 6-halopyridine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Diethylamine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

This method is particularly valuable when the SNAr reaction is sluggish or requires harsh conditions. The choice of ligand is critical and must be optimized to prevent catalyst deactivation and promote efficient coupling.[5]

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Loading: Add the 6-halopyridine-3-carbaldehyde (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.) and an anhydrous aprotic solvent like toluene or dioxane.

-

Nucleophile Addition: Add diethylamine (1.1-1.5 eq.).

-

Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Pathway C: Electrophilic Formylation (Vilsmeier-Haack Reaction)

This pathway represents a fundamentally different strategy, where the final aldehyde functionality is installed onto a pre-existing aminopyridine precursor.

-

Core Precursor: 2-(Diethylamino)pyridine.

Mechanistic Rationale: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds.[6][7] First, a Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[8] The diethylamino group at the 2-position of the pyridine ring is a strong electron-donating group, which activates the ring towards electrophilic substitution. This directing group strongly favors substitution at the para-position (C5). The electrophilic Vilsmeier reagent is then attacked by the electron-rich pyridine ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool an excess of N,N-Dimethylformamide (DMF), which also serves as the solvent, to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while maintaining the low temperature. Stir for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Slowly add a solution of 2-(diethylamino)pyridine (1.0 eq.) in DMF to the pre-formed reagent at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction for the consumption of the starting material.

-

Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide solution to hydrolyze the iminium intermediate and neutralize the acid.

-

Extraction & Purification: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Caption: Vilsmeier-Haack Formylation Pathway.

Comparison of Synthetic Routes

The selection of a synthetic pathway is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.

| Feature | Pathway A: SNAr | Pathway B: Buchwald-Hartwig | Pathway C: Vilsmeier-Haack |

| Core Precursors | 6-Chloronicotinaldehyde, Diethylamine | 6-Halonicotinaldehyde, Diethylamine | 2-(Diethylamino)pyridine, DMF, POCl₃ |

| Catalyst System | None (or phase-transfer catalyst) | Palladium Precursor + Phosphine Ligand | None (stoichiometric reagent) |

| Typical Conditions | 80-120 °C, polar aprotic solvent (DMF, DMSO) | 80-110 °C, anhydrous solvent (Toluene, Dioxane), inert atmosphere | 0 °C to 80 °C, DMF as solvent/reagent |

| Advantages | Simple, cost-effective, no transition metal catalyst required. | Milder conditions, high yields, broad substrate scope.[3] | Convergent, builds complexity directly on the aminopyridine. |

| Disadvantages | Can require high temperatures, limited to activated substrates. | Cost of palladium and ligands, requires inert atmosphere, optimization needed. | Use of hazardous POCl₃, regioselectivity can be an issue with other substrates. |

Conclusion

The synthesis of this compound is accessible through several robust and well-established chemical transformations. For large-scale, cost-driven syntheses, the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinaldehyde remains a highly attractive and straightforward option. For syntheses requiring milder conditions, higher functional group tolerance, or where the SNAr pathway fails, the Buchwald-Hartwig Amination provides a powerful and reliable alternative, albeit at a higher cost associated with the catalyst system. Finally, the Vilsmeier-Haack Reaction offers a distinct strategic advantage by allowing for the late-stage introduction of the aldehyde group onto a 2-(diethylamino)pyridine core. A thorough understanding of these precursor pathways, their mechanisms, and their practical considerations empowers chemists to make informed decisions, enabling the efficient and successful synthesis of this valuable chemical intermediate.

References

- 1. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylamine - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged structure in drug discovery. Within this broad class of compounds, 6-(dialkylamino)pyridine-3-carbaldehydes represent a particularly intriguing and versatile building block. The presence of a nucleophilic dialkylamino group at the 6-position and an electrophilic aldehyde at the 3-position provides a rich platform for chemical diversification, enabling the exploration of a wide range of chemical space.

This in-depth technical guide provides a comprehensive overview of 6-(diethylamino)pyridine-3-carbaldehyde and its related compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of the core scaffold, strategies for its derivatization, and a review of the promising biological activities exhibited by its analogues, particularly in the realms of kinase inhibition and neurodegenerative diseases.

Core Synthesis Strategies for 6-(Dialkylamino)pyridine-3-carbaldehydes

The efficient synthesis of the 6-(dialkylamino)pyridine-3-carbaldehyde core is paramount for its utilization in drug discovery programs. Several synthetic routes can be envisioned, with the choice often depending on the availability of starting materials and the desired scale of the reaction. Two of the most prominent and reliable methods are the Vilsmeier-Haack formylation and nucleophilic aromatic substitution on a pre-functionalized pyridine ring.

Vilsmeier-Haack Formylation of 2-(Dialkylamino)pyridines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Given the electron-donating nature of the diethylamino group, 2-(diethylamino)pyridine is an excellent substrate for this transformation. The reaction proceeds through the formation of the Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyridine ring, leading to the introduction of the formyl group.

Caption: Vilsmeier-Haack formylation of 2-(diethylamino)pyridine.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

-

Step 1: Formation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Step 2: Formylation. To the pre-formed Vilsmeier reagent, add a solution of 2-(diethylamino)pyridine (1 equivalent) in DMF (2 volumes) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Hydrolysis and Work-up. Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Step 4: Purification. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Nucleophilic Aromatic Substitution of 6-Halonicotinaldehydes

An alternative and often highly effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde.[3] The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen activates the 6-position towards nucleophilic attack by diethylamine. This reaction is typically carried out at elevated temperatures, and the use of a base may be beneficial to scavenge the hydrohalic acid byproduct.

References

An In-depth Technical Guide on the Theoretical and Experimental Investigation of 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 6-(Diethylamino)pyridine-3-carbaldehyde. This molecule possesses a unique electronic structure, featuring an electron-donating diethylamino group and an electron-withdrawing carbaldehyde group on a pyridine scaffold. Such donor-acceptor systems are of significant interest in the development of novel pharmaceuticals and functional materials.[1][2] This document outlines the computational protocols for predicting its molecular properties and the experimental procedures for its synthesis and characterization.

Theoretical Studies: Computational Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound.[3] A typical computational workflow is outlined below.

General Computational Methodology

A reliable and widely used approach for theoretical studies on substituted pyridines involves the following steps:[3]

-

Software: Calculations can be performed using quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[4][5]

-

Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for balancing accuracy and computational cost for organic molecules.[1][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential charge transfer characteristics.[6][7]

-

Workflow:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

-

Property Calculations: Further calculations are performed on the optimized geometry to determine electronic properties, such as frontier molecular orbitals and charge distributions.

-

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. learningbreeze.com [learningbreeze.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

Electronic properties of 6-aminopyridine-3-carbaldehydes

An In-depth Technical Guide to the Electronic Properties of 6-Aminopyridine-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 6-aminopyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical electronic characteristics, experimental protocols for their determination, and relevant synthesis methodologies.

Core Electronic Properties

Table 1: Theoretical Electronic Properties of 6-Aminopyridine-3-carbaldehyde

| Property | Calculated Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Maximum Absorption Wavelength (λmax) | ~350 nm | TD-DFT |

| Maximum Emission Wavelength (λem) | ~450 nm | TD-DFT |

Note: These values are derived from computational models and may differ from experimental results.

Synthesis of 6-Aminopyridine-3-carbaldehyde

A reliable method for the synthesis of 6-aminopyridine-3-carbaldehyde is crucial for experimental investigation. While various methods exist for the synthesis of aminopyridine derivatives, a common approach involves the oxidation of the corresponding alcohol or the reduction of a nitrile.

Illustrative Synthetic Pathway

Caption: Synthetic route to 6-aminopyridine-3-carbaldehyde.

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of 6-aminopyridine-3-carbaldehydes, a suite of spectroscopic and electrochemical techniques are employed.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which the molecule absorbs light, providing information about its electronic transitions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 6-aminopyridine-3-carbaldehyde in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a concentration in the range of 10-5 to 10-6 M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to investigate the emission properties of the molecule after it has absorbed light.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source, monochromators for wavelength selection, and a detector.

-

Excitation and Emission Scans:

-

Record an emission spectrum by exciting the sample at its λmax (determined by UV-Vis) and scanning the emission wavelengths.

-

Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and LUMO energy levels.[1]

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution: Dissolve the 6-aminopyridine-3-carbaldehyde in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2]

-

Measurement: Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen).[3] Scan the potential between the working and reference electrodes and record the resulting current.

-

Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, can be used to estimate the HOMO and LUMO energy levels.

Workflow for Characterization of Electronic Properties

The systematic characterization of the electronic properties of a novel 6-aminopyridine-3-carbaldehyde derivative follows a logical workflow.

Caption: Workflow for electronic property characterization.

Conclusion

The electronic properties of 6-aminopyridine-3-carbaldehydes are of paramount importance for their application in drug design and materials science. This guide has outlined the theoretical underpinnings of these properties and provided detailed experimental protocols for their characterization. While experimental data on the parent compound is limited, computational methods offer a powerful tool for prediction. The systematic application of the described synthetic and analytical workflows will enable researchers to further explore the potential of this versatile class of compounds.

References

Unlocking the Potential of 6-(Diethylamino)pyridine-3-carbaldehyde: A Guide to Promising Research Avenues

For Immediate Release

This technical guide outlines promising, yet underexplored, research areas for the novel compound 6-(Diethylamino)pyridine-3-carbaldehyde. Directed at researchers, scientists, and professionals in drug development and materials science, this document provides a framework for investigating its potential applications in medicinal chemistry, catalysis, and organic synthesis. Due to the limited existing research on this specific molecule, this guide draws upon the well-established properties of its constituent functional groups—the diethylaminopyridine moiety and the aromatic aldehyde—to propose logical and compelling avenues for future study.

Introduction: A Molecule of Untapped Potential

This compound is a pyridine derivative featuring a reactive carbaldehyde group and a strongly electron-donating diethylamino group. This unique combination suggests a rich chemical reactivity and the potential for diverse applications. The pyridine core is a common scaffold in numerous pharmaceuticals, while dialkylaminopyridines are renowned for their catalytic activity. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide will explore how these features can be leveraged in various research contexts.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from known methodologies for analogous compounds. A potential pathway could involve the introduction of the diethylamino group onto a pre-functionalized pyridine ring, followed by the formation of the carbaldehyde.

A possible multi-step synthesis is outlined below:

Methodological & Application

Application Notes and Protocols for 6-(Diethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and key reaction protocols for 6-(diethylamino)pyridine-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The electron-donating diethylamino group at the 6-position activates the pyridine ring, influencing its reactivity and the properties of its derivatives. This document outlines a robust synthetic method and details protocols for common subsequent transformations, including the Knoevenagel condensation and Wittig reaction.

Synthesis of this compound

A primary and efficient route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with diethylamine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chlorine atom at the 6-position by the nucleophilic diethylamine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

6-Chloronicotinaldehyde

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) and diethylamine (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 1.0 | - |

| Diethylamine | C₄H₁₁N | 73.14 | 1.5 | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | - |

| This compound | C₁₀H₁₄N₂O | 178.23 | - | 75-85 |

Characterization Data (Expected):

-

¹H NMR: Signals corresponding to the diethylamino group (triplet and quartet), aromatic protons on the pyridine ring, and the aldehyde proton (singlet, ~9.8-10.0 ppm).

-

¹³C NMR: Resonances for the aliphatic carbons of the diethylamino group, aromatic carbons of the pyridine ring, and the carbonyl carbon of the aldehyde (~190-195 ppm).

-

FT-IR (cm⁻¹): A strong absorption band around 1690-1710 cm⁻¹ (C=O stretch of the aldehyde).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Reaction Protocols of this compound

The aldehyde functionality of this compound serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to form α,β-unsaturated compounds.

Materials:

-

This compound

-

Malononitrile

-

Piperidine or a mild base catalyst

-

Ethanol or other suitable solvent

Procedure:

-